molecular formula C14H15FN2O4S2 B13352402 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride CAS No. 21316-01-8

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B13352402
CAS No.: 21316-01-8
M. Wt: 358.4 g/mol
InChI Key: ULUUEIYIGJBZEB-UHFFFAOYSA-N
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Description

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H15FN2O4S2 This compound is known for its unique chemical structure, which includes both sulfonyl and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-aminophenethylamine with benzene-1-sulfonyl chloride to form an intermediate, which is then treated with sulfuryl fluoride to introduce the sulfonyl fluoride group. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids.

Mechanism of Action

The mechanism of action of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is unique due to the presence of both sulfonyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, setting it apart from other similar compounds .

Properties

CAS No.

21316-01-8

Molecular Formula

C14H15FN2O4S2

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-2-1-3-14(10-13)23(20,21)17-9-8-11-4-6-12(16)7-5-11/h1-7,10,17H,8-9,16H2

InChI Key

ULUUEIYIGJBZEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCC2=CC=C(C=C2)N

Origin of Product

United States

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